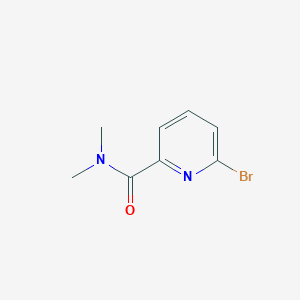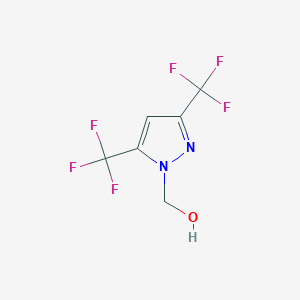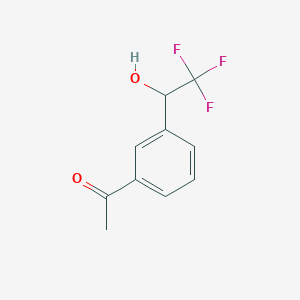
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone is a chemical compound with the molecular formula C10H9F3O2. It is known for its unique trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents. One common method includes the use of Grignard reagents, where 2,2,2-trifluoroacetophenone undergoes a reaction with a Grignard reagent to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of phase transfer catalysts and polar solvents can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
作用機序
The mechanism of action of 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to enzyme inhibition or modulation of receptor activity, depending on the specific biological context .
類似化合物との比較
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the hydroxyethyl substitution.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a similar trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness: 1-(3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanone is unique due to its specific combination of a trifluoromethyl group and a hydroxyethyl group attached to a phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
特性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
1-[3-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-2-4-8(5-7)9(15)10(11,12)13/h2-5,9,15H,1H3 |
InChIキー |
TTXZYSKONFKULU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


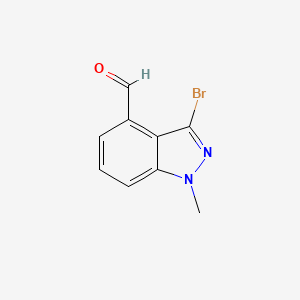
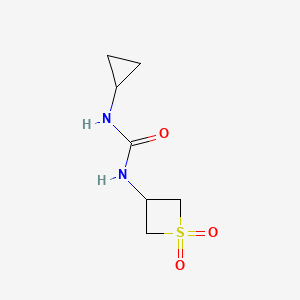
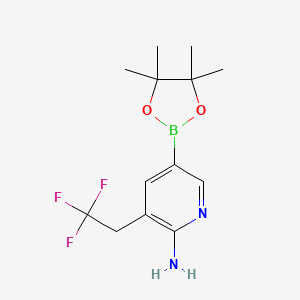
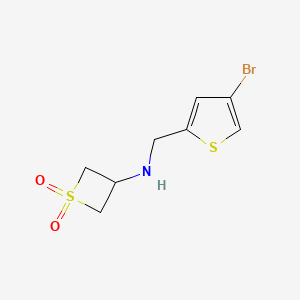
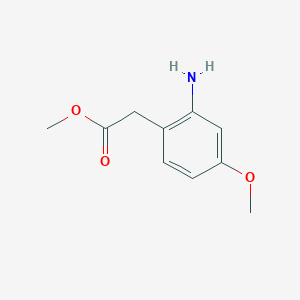
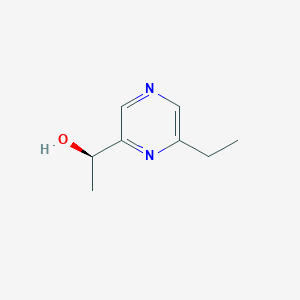
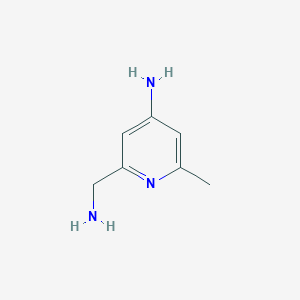
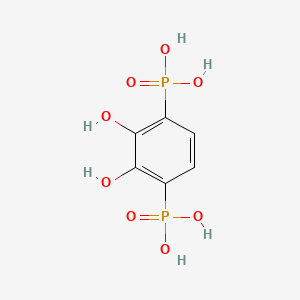
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
